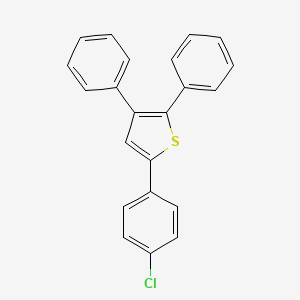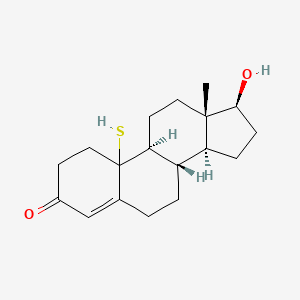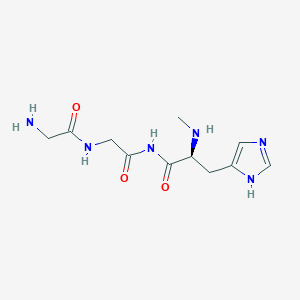
3,4-Dihydroxyxanthone
Overview
Description
3,4-Dihydroxyxanthone is a natural product found in Calophyllum membranaceum and Calophyllum with data available.
Scientific Research Applications
Structural Analysis and Synthesis
Structural Investigation Methods : 3,4-Dihydroxyxanthone's structure can be analyzed using ultraviolet spectral shifts with certain additives, aiding in the determination of hydroxylation patterns of xanthones (Mesquita et al., 1968).
Synthesis of Xanthone Derivatives : Research has been conducted on synthesizing xanthonoid derivatives from 3,4-Dihydroxyxanthone, which show potential antiplatelet effects (Lin et al., 1994).
Potential Therapeutic Applications
Neurotrophic Factors Stimulation : A related compound, 1,3,7-Trihydroxyxanthone, derived from a medicinal herb, has been shown to stimulate neurotrophic factors in rat astrocyte cultures, indicating potential applications in psychiatric disorder treatments (Yang et al., 2018).
Antiplatelet and Antiproliferative Activities : Studies have found that 3,4-Dihydroxyxanthone exhibits antiplatelet effects by inhibiting thromboxane formation, and certain xanthone derivatives show antiproliferative activity against cancer cell lines (Lin et al., 1991); (Wabo et al., 2010).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities : Polyhydroxylated xanthones, including derivatives of 3,4-Dihydroxyxanthone, have shown antibacterial activity and inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (Duangsrisai et al., 2014).
Antitumor, Antityrosinase, and Antioxidant Activities : Xanthone derivatives, including 1,3-Dihydroxyxanthone, exhibit cytotoxicity against certain cancer cells, inhibitory effects on tyrosinase activity, and antioxidant properties (Zhou et al., 2018).
MAO-A Inhibition : Substituted xanthones, closely related to 3,4-Dihydroxyxanthone, have been identified as reversible and selective inhibitors of monoamine oxidase A (MAO-A), a target for antidepressant drugs (Thull et al., 1993).
Antibacterial Activity : Prenylated derivatives of dihydroxyxanthone have shown moderate antibacterial activity against Escherichia coli (Yuanita et al., 2023).
Cancer Research : Dihydroxyxanthone has been studied for its effects on the proliferation and metastasis of hepatocellular carcinoma cells, showing inhibition in these processes (Sun et al., 2019).
PKC Inhibition : 3,4-Dihydroxyxanthone is also studied for its potential as a protein kinase C (PKC) inhibitor, which could be useful in developing new isoform-selective PKC inhibitors (Saraíva et al., 2003).
properties
CAS RN |
39731-48-1 |
|---|---|
Product Name |
3,4-Dihydroxyxanthone |
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
3,4-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |
InChI Key |
YFVCSEXMOBEPQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |
Other CAS RN |
39731-48-1 |
synonyms |
3,4-dihydroxy-xanthone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

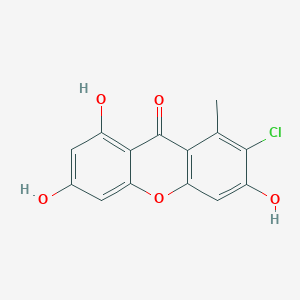
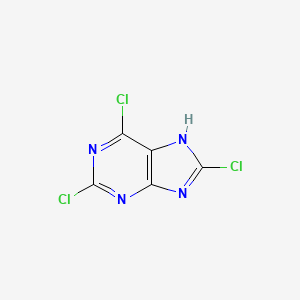
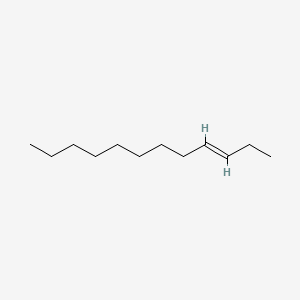

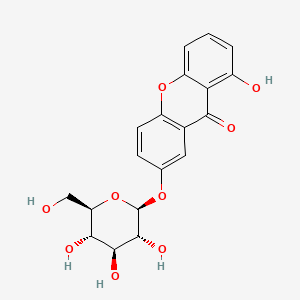
![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)
![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)

